molecular formula C15H10N2O6 B12571746 2-[2-(5-Carboxy-3-formyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid CAS No. 192446-50-7

2-[2-(5-Carboxy-3-formyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid

Cat. No.: B12571746
CAS No.: 192446-50-7
M. Wt: 314.25 g/mol
InChI Key: AWOYCMDBZUTXHD-UHFFFAOYSA-N
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Description

2-[2-(5-Carboxy-3-formyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid is a complex organic compound known for its unique chemical structure and properties It belongs to the class of quinomethanes and is characterized by the presence of carboxy, formyl, and oxocyclohexa-dienylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(5-Carboxy-3-formyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid typically involves multi-step organic reactions. One common method involves the condensation of 3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene with hydrazine derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

2-[2-(5-Carboxy-3-formyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, alcohol derivatives, and substituted aromatic compounds, depending on the reaction conditions and reagents used .

Scientific Research Applications

2-[2-(5-Carboxy-3-formyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(5-Carboxy-3-formyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid involves its interaction with specific molecular targets. For instance, as an insulin-like growth factor receptor 1 antagonist, it binds to the receptor and inhibits its activity, thereby modulating cellular signaling pathways involved in growth and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(5-Carboxy-3-formyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as both a fluorescent dye and a receptor antagonist highlights its versatility in scientific research .

Properties

CAS No.

192446-50-7

Molecular Formula

C15H10N2O6

Molecular Weight

314.25 g/mol

IUPAC Name

3-[(2-carboxyphenyl)diazenyl]-5-formyl-2-hydroxybenzoic acid

InChI

InChI=1S/C15H10N2O6/c18-7-8-5-10(15(22)23)13(19)12(6-8)17-16-11-4-2-1-3-9(11)14(20)21/h1-7,19H,(H,20,21)(H,22,23)

InChI Key

AWOYCMDBZUTXHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N=NC2=CC(=CC(=C2O)C(=O)O)C=O

Origin of Product

United States

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